![molecular formula C13H17N3O4 B1322243 Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate CAS No. 950275-57-7](/img/structure/B1322243.png)
Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate, is a pyrimidine derivative. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The pyrimidine derivatives are known for their various biological activities and applications in medicinal chemistry. They are often synthesized and characterized for their potential use as pharmaceuticals, with particular interest in their interactions at the molecular level and their physical and chemical properties.
Synthesis Analysis
The synthesis of pyrimidine derivatives typically involves reactions that form the pyrimidine ring or modify its substituents. For example, the synthesis of ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was achieved through a Biginelli three-component cyclocondensation reaction, which is a common method for synthesizing pyrimidine derivatives . Similarly, other derivatives, such as ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate, were synthesized and tested for their biological activities .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often analyzed using spectroscopic methods and quantum chemical calculations. For instance, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was characterized by FT-IR, 1H NMR, UV-Vis, and mass spectroscopy, and its properties were evaluated by quantum chemical calculations . These analyses provide insights into the electronic transitions, vibrational modes, and molecular interactions within the compounds.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, condensation, and cyclocondensation. The reactivity of these compounds is often studied using local reactivity descriptors such as Fukui functions, softness, and electrophilicity indices, which help identify reactive sites within the molecule . These analyses are crucial for understanding how pyrimidine derivatives interact with biological targets and for designing compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as their thermodynamic parameters, binding energies, and spectroscopic properties, are evaluated to understand their stability and reactivity. For example, the binding energy of the dimer formed by ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was calculated to be 10.40 kcal/mol using DFT calculations, indicating the strength of intermolecular interactions . These properties are essential for predicting the behavior of these compounds in biological systems and for their potential development as drugs.
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate is involved in various synthetic processes. For instance, its derivatives, such as ethyl 2,3,4,8-tetrahydro-3-methyl-2,4-dioxopyrido[2,3-d] pyrimidine-6-carboxylates, are synthesized through condensation reactions and have unique rearrangement properties under hydrolysis (Nagamatsu, Koga, & Yoneda, 1984).
Pharmaceutical Applications
This compound and its derivatives show potential in pharmaceutical research. Pyrimidine-5-carboxylate derivatives synthesized from this compound have been evaluated for antibacterial, antifungal, and anti-inflammatory activities (A.S.Dongarwar et al., 2011).
Chemical Transformations
The compound is also used in chemical transformations. For example, it undergoes transformations to produce various pyrimidine derivatives, which are used in further chemical synthesis (Zupančič, Svete, & Stanovnik, 2009).
Material Science Applications
In material science, derivatives of this compound are used in the synthesis of novel compounds with unique structural properties. These synthesized materials are studied for various potential applications, including as precursors for advanced materials (Sherif, Youssef, Mobarak, & Abdel-fattah, 1993).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 4-(2-hydroxyethylamino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-4-19-13(18)9-7(2)20-12-10(9)11(14-5-6-17)15-8(3)16-12/h17H,4-6H2,1-3H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTDQHIIWXYWST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=NC(=NC(=C12)NCCO)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

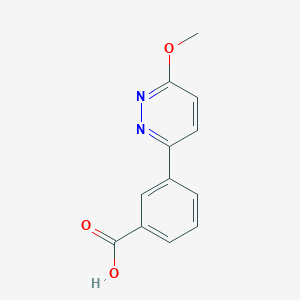
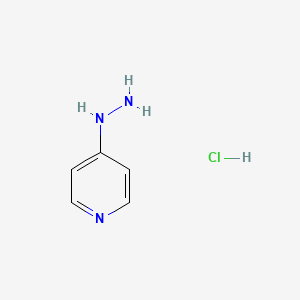
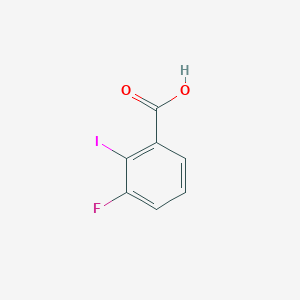

![4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine](/img/structure/B1322176.png)
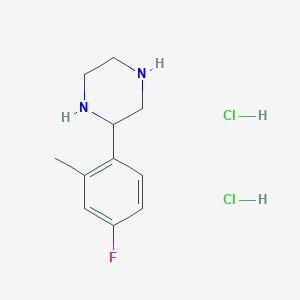

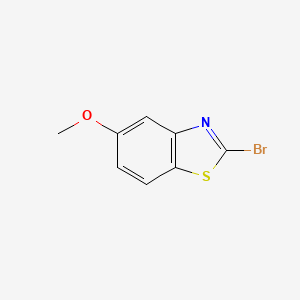


![Thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1322189.png)
![Methyl thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1322190.png)
![Furo[2,3-c]pyridine-5-carboxaldehyde](/img/structure/B1322191.png)
